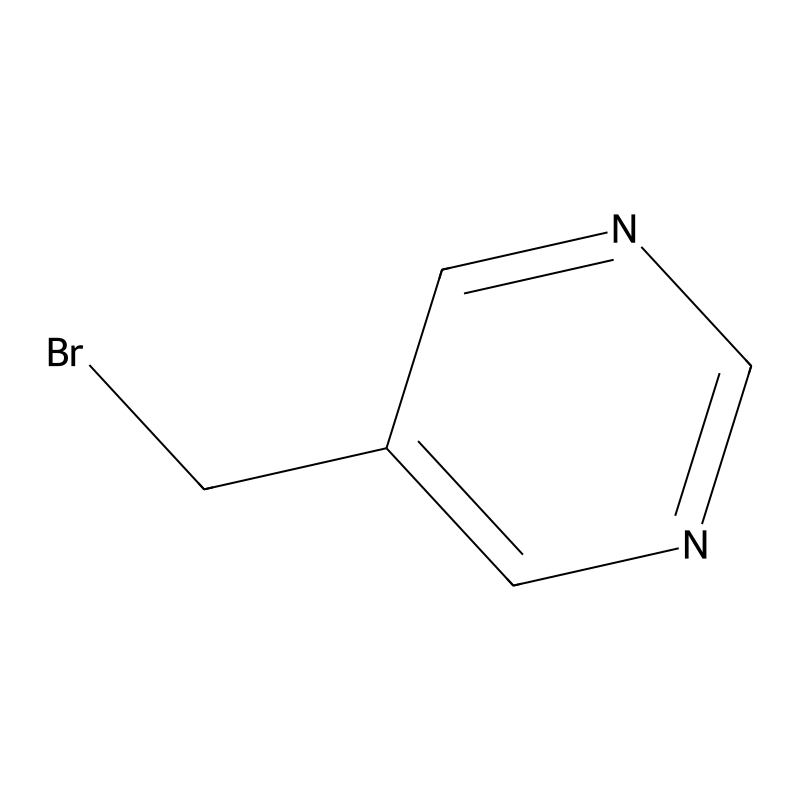5-(Bromomethyl)pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
-(Bromomethyl)pyrimidine is a heterocyclic compound containing a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a methyl group linked with a bromine atom at position 5 makes it a valuable intermediate for further chemical modifications.
Applications in Medicinal Chemistry:
The primary interest in 5-(bromomethyl)pyrimidine lies in its potential applications in medicinal chemistry. The presence of the reactive bromomethyl group allows for further functionalization, enabling the development of new molecules with diverse biological activities.
Studies have explored the use of 5-(bromomethyl)pyrimidine as a building block for the synthesis of various heterocyclic compounds with potential as:
- Antimicrobial agents: Some derivatives of 5-(bromomethyl)pyrimidine have exhibited antibacterial and antifungal properties [, ].
- Anticancer agents: Research suggests that certain derivatives might possess antitumor activity [].
- Kinase inhibitors: Specific modifications of 5-(bromomethyl)pyrimidine have shown potential for inhibiting the activity of kinases, enzymes involved in various cellular processes [].
5-(Bromomethyl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of approximately 253.92 g/mol. It features a pyrimidine ring substituted with a bromomethyl group at the fifth position. This compound is characterized by its two nitrogen atoms in the ring structure, contributing to its unique chemical properties and reactivity. The compound has been studied for its potential applications in organic synthesis and medicinal chemistry due to its ability to undergo various
- Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles, leading to the formation of various derivatives. For instance, reactions with amines can yield substituted pyrimidines .
- Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions with boronic acids, facilitating the formation of carbon-carbon bonds.
- Hydrolysis and Reduction: The compound can be converted into hydroxypyrimidines through mild synthetic procedures, showcasing its versatility in organic transformations .
Research indicates that pyrimidine derivatives, including 5-(Bromomethyl)pyrimidine, exhibit a range of biological activities. These compounds have been investigated for their potential as:
- Antiviral Agents: Some derivatives show promise in inhibiting viral replication.
- Antitumor Agents: Studies have suggested that certain pyrimidine compounds may possess anticancer properties.
- Enzyme Inhibitors: The interactions of these compounds with various enzymes have been explored, indicating potential therapeutic applications .
Several methods have been developed for synthesizing 5-(Bromomethyl)pyrimidine:
- Direct Halogenation: The bromomethyl group can be introduced via bromination of pyrimidine derivatives.
- Reactions with Bromoalkanes: The compound can be synthesized through nucleophilic substitution reactions involving bromoalkanes and pyrimidine derivatives .
- Multi-step Synthesis: More complex syntheses may involve several steps, including functional group transformations and coupling reactions to achieve the desired bromomethyl substitution .
5-(Bromomethyl)pyrimidine has several applications in various fields:
- Pharmaceutical Chemistry: Its derivatives are explored for developing new drugs targeting viral infections and cancer.
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Material Science: The compound's reactivity makes it suitable for creating novel materials with specific properties .
Interaction studies involving 5-(Bromomethyl)pyrimidine focus on its reactivity with biological targets and other chemical species:
- Enzyme Interactions: Research has examined how this compound interacts with enzymes, potentially leading to inhibition or modification of enzyme activity.
- Binding Studies: Investigations into the binding affinities of 5-(Bromomethyl)pyrimidine derivatives to various receptors highlight their potential as drug candidates.
Several compounds share structural similarities with 5-(Bromomethyl)pyrimidine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-(Bromomethyl)-2-methylpyrimidine | 802559-38-2 | 0.83 |
| 2,4-Dibromo-5-methylpyrimidine | 494194-61-5 | 0.72 |
| 6-Bromomethylpyrimidin-2(1H)-one | 150010-20-1 | 0.70 |
| 5-Bromo-2-methylpyrimidin-4(3H)-one | 4595-59-9 | 0.64 |
Uniqueness of 5-(Bromomethyl)pyrimidine
The unique aspect of 5-(Bromomethyl)pyrimidine lies in its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity compared to other similar compounds. The presence of the bromomethyl group allows for diverse synthetic pathways and potential applications that may not be available in other pyrimidine derivatives.








